Cas no 1807102-30-2 (2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol)
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol
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- Inchi: 1S/C10H5F6NO/c11-9(12,13)6-1-5(3-17)7(4-18)8(2-6)10(14,15)16/h1-2,18H,4H2
- InChI Key: LGPQUIZDRIZHGA-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C#N)C=1CO)(F)F
Computed Properties
- Exact Mass: 269.02753276 g/mol
- Monoisotopic Mass: 269.02753276 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 269.14
- XLogP3: 2.5
- Topological Polar Surface Area: 44
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001681-1g |
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol |
1807102-30-2 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol
2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol (CAS No. 1807102-30-2) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions and a cyano group at the 6 position, along with a hydroxymethyl group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in modern chemical research.
The synthesis of 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol involves a series of intricate organic reactions, including nucleophilic aromatic substitution and hydroxylation processes. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis techniques to optimize reaction conditions and improve yield.
One of the most promising applications of 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol lies in its use as an intermediate in drug discovery programs. The trifluoromethyl groups are known to enhance the stability and bioavailability of pharmaceutical compounds, while the cyano group can act as a bioisostere for other functional groups in drug design. Recent studies have demonstrated its utility in the development of novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.
In addition to its pharmaceutical applications, 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol has shown potential in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can significantly improve their electrical conductivity and thermal stability.
The environmental impact of 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol has also been a subject of recent investigations. Studies have shown that it exhibits low toxicity to aquatic organisms under standard laboratory conditions; however, further research is needed to assess its long-term persistence in natural ecosystems. Regulatory agencies are closely monitoring its use to ensure compliance with environmental protection standards.
From a safety standpoint, handling 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol requires adherence to standard laboratory protocols due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation to minimize exposure risks.
In conclusion, 2,4-Bis(trifluoromethyl)-6-cyanobenzyl alcohol (CAS No. 1807102-30-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as an intermediate in drug development and materials science while maintaining a favorable environmental profile under controlled conditions. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing modern chemistry and technology.
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